molecular formula C18H26ClN3O3S B4501410 1-({1-[(4-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-4-methylpiperazine

1-({1-[(4-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-4-methylpiperazine

Cat. No.: B4501410
M. Wt: 399.9 g/mol
InChI Key: WOOJANDZQJZUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({1-[(4-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C18H26ClN3O3S and its molecular weight is 399.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.1383406 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroendocrine Effects and Serotonin Agonism

One area of research focuses on the neuroendocrine effects of piperazine derivatives like m-Chlorophenylpiperazine (m-CPP), which is structurally related to the compound . m-CPP has been used to study serotonin (5-HT) function in humans due to its ability to act as a serotonin agonist. Studies have demonstrated that m-CPP can induce significant increases in plasma prolactin and cortisol levels and affect body temperature, suggesting direct agonist activity on postsynaptic serotonin receptors (Mueller, Sunderland, & Murphy, 1985).

Metabolism and Excretion Studies

Research on similar compounds, such as MK-0524, a prostaglandin D2 receptor antagonist, provides insights into the metabolism and excretion pathways that might be relevant for understanding how 1-({1-[(4-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-4-methylpiperazine is processed in the human body. Studies have shown that compounds like MK-0524 are primarily excreted via feces, with significant metabolism occurring before excretion, suggesting a complex biotransformation pathway that could apply to other piperazine derivatives (Karanam et al., 2007).

Environmental and Toxicological Considerations

Investigations into the environmental persistence and toxicological impact of organochlorine and organobromine compounds, including those structurally related to this compound, have been conducted. Studies tracking these compounds in human tissues over decades indicate a decrease in organochlorine compounds levels, contrasting with an increase in polybrominated diphenyl ethers (PBDEs), underscoring the importance of ongoing monitoring and evaluation of these substances' environmental and health impacts (Norén & Meironyte, 2000).

Implications for Human Exposure Studies

Identification of metabolites from similar compounds in both animal models and human subjects is crucial for developing biomarkers for human exposure studies. For instance, research on fipronil, a phenylpyrazole insecticide, has led to the identification of metabolites in urine and serum, which can be used to assess human exposure to similar chemical structures. Such studies highlight the significance of identifying and tracking metabolites to understand potential risks associated with exposure to these compounds (McMahen et al., 2015).

Properties

IUPAC Name

[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3S/c1-20-9-11-21(12-10-20)18(23)16-3-2-8-22(13-16)26(24,25)14-15-4-6-17(19)7-5-15/h4-7,16H,2-3,8-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOJANDZQJZUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.